molecular formula C18H22N4O5 B11622307 4,4'-[(3,4,5-trimethoxyphenyl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol)

4,4'-[(3,4,5-trimethoxyphenyl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol)

Cat. No.: B11622307
M. Wt: 374.4 g/mol
InChI Key: YMFBNQUFGILFPZ-UHFFFAOYSA-N
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Description

4-[(5-hydroxy-3-methyl-1H-pyrazol-4-yl)(3,4,5-trimethoxyphenyl)methyl]-3-methyl-1H-pyrazol-5-ol is a complex organic compound featuring a pyrazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-hydroxy-3-methyl-1H-pyrazol-4-yl)(3,4,5-trimethoxyphenyl)methyl]-3-methyl-1H-pyrazol-5-ol typically involves multi-step organic reactions. One common method includes the condensation of 3,4,5-trimethoxybenzaldehyde with 5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde under acidic conditions to form the intermediate compound. This intermediate is then subjected to further reactions, such as methylation and hydroxylation, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, controlled temperature environments, and the employment of catalysts to accelerate the reaction rates. Purification steps such as recrystallization and chromatography are also essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups present in the compound can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules such as proteins and nucleic acids are of particular interest.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its functional groups make it a versatile intermediate in the production of polymers, dyes, and other industrial products.

Mechanism of Action

The mechanism by which 4-[(5-hydroxy-3-methyl-1H-pyrazol-4-yl)(3,4,5-trimethoxyphenyl)methyl]-3-methyl-1H-pyrazol-5-ol exerts its effects is primarily through its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biochemical pathways. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(5-hydroxy-3-methyl-1H-pyrazol-4-yl)(phenyl)methyl]-3-methyl-1H-pyrazol-5-ol
  • 4-[(5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-methoxyphenyl)methyl]-3-methyl-1H-pyrazol-5-ol

Uniqueness

The uniqueness of 4-[(5-hydroxy-3-methyl-1H-pyrazol-4-yl)(3,4,5-trimethoxyphenyl)methyl]-3-methyl-1H-pyrazol-5-ol lies in its trimethoxyphenyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This structural feature enhances its potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C18H22N4O5

Molecular Weight

374.4 g/mol

IUPAC Name

5-methyl-4-[(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)-(3,4,5-trimethoxyphenyl)methyl]-1,2-dihydropyrazol-3-one

InChI

InChI=1S/C18H22N4O5/c1-8-13(17(23)21-19-8)15(14-9(2)20-22-18(14)24)10-6-11(25-3)16(27-5)12(7-10)26-4/h6-7,15H,1-5H3,(H2,19,21,23)(H2,20,22,24)

InChI Key

YMFBNQUFGILFPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NN1)C(C2=CC(=C(C(=C2)OC)OC)OC)C3=C(NNC3=O)C

Origin of Product

United States

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